molecular formula C3H4O2 B044143 Methylglyoxal CAS No. 78-98-8

Methylglyoxal

Cat. No.: B044143
CAS No.: 78-98-8
M. Wt: 72.06 g/mol
InChI Key: AIJULSRZWUXGPQ-UHFFFAOYSA-N
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Description

Methylglyoxal (MG) is a highly reactive α-dicarbonyl compound (C₃H₄O₂) formed enzymatically and non-enzymatically in biological systems. It is primarily generated as a byproduct of glycolysis through the spontaneous degradation of triose phosphates like dihydroxyacetone phosphate (DHAP) . Enzymatic synthesis of MG from DHAP has been confirmed in goat liver, where MG and inorganic phosphate are produced in equimolar quantities .

MG plays dual roles in biological systems:

  • Metabolic Intermediary: MG is involved in amino acid and peptide metabolism .
  • Detoxification Pathways: Cellular systems convert MG into less toxic metabolites, such as pyruvate, via the glyoxalase system (GLO1 and GLO2 enzymes), linking MG detoxification to the tricarboxylic acid cycle .
  • Pathological Contributions: Elevated MG levels are implicated in diabetic complications, advanced glycation end-product (AGE) formation, and oxidative stress .

In humans, MG is eliminated via renal excretion, with inverse correlations observed between plasma MG levels and creatinine clearance in diabetic patients . While breath excretion of MG is minimal in non-diabetics, trace amounts (4–23 pptv) are detected in heart failure patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvaldehyde can be synthesized through the dehydration of dihydroxyacetone. The process involves the gradual addition of an aqueous solution of dihydroxyacetone to a water-immiscible organic liquid maintained at a temperature of about 100°C to 200°C in the presence of an acidic catalyst. Suitable acidic catalysts include sulfuric acid, para-toluene sulfonic acid, acidic ion exchange resins, phosphoric acid, and potassium acid sulfate .

Industrial Production Methods: In industrial settings, pyruvaldehyde is produced by the catalytic dehydrogenation of glycerol. This process involves the use of porous multifunctional mixed oxide catalysts under alkaline conditions. The reaction optimally occurs at temperatures between 250°C and 300°C, yielding high amounts of pyruvaldehyde .

Chemical Reactions Analysis

Types of Reactions: Pyruvaldehyde undergoes various chemical reactions, including:

    Oxidation: Pyruvaldehyde can be oxidized to form pyruvic acid.

    Reduction: It can be reduced to form lactaldehyde.

    Condensation: Pyruvaldehyde can undergo aldol condensation with other aldehydes or ketones to form larger molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Condensation: Basic conditions, often using sodium hydroxide or potassium hydroxide, facilitate aldol condensation reactions.

Major Products:

    Oxidation: Pyruvic acid.

    Reduction: Lactaldehyde.

    Condensation: Various aldol products depending on the reactants used.

Scientific Research Applications

Methylglyoxal in Cancer Research

MGO has been identified as having both anti-cancer and pro-cancer properties, making it a dual-role compound in cancer biology.

1.1 Anti-Cancer Properties

  • Mechanism of Action : MGO exhibits anti-proliferative activity by inhibiting DNA synthesis, protein synthesis, and cellular respiration. It induces DNA modifications leading to increased mutation frequency and cytotoxicity, particularly in rapidly proliferating cells such as cancer cells .
  • Biomarkers for Cancer : MGO-derived adducts have been proposed as novel biomarkers for cancer detection. Elevated levels of serum carboxymethyl lysine (CML), a product of MGO modification, correlate with tumor progression in various cancer models .

1.2 Pro-Cancer Properties

  • Tumor Progression : Recent studies suggest that MGO may promote tumor growth by modifying heat shock proteins that protect cancer cells from apoptosis. For example, MGO-induced modifications in Hsp90 decrease the expression of tumor suppressor genes, thereby facilitating cell proliferation .
  • Clinical Implications : The dual role of MGO necessitates careful consideration in therapeutic contexts, where its concentration and effects may vary based on the tumor microenvironment.

This compound in Diabetes Research

MGO is implicated in the pathogenesis of type 2 diabetes and its complications.

2.1 Pathophysiological Role

  • Formation of Advanced Glycation End Products (AGEs) : MGO contributes to the formation of AGEs, which are associated with diabetic complications such as neuropathy and nephropathy. Elevated levels of MGO have been linked to oxidative stress and inflammation in diabetic patients .
  • Therapeutic Strategies : Research has focused on developing glyoxalase inducers and MGO scavengers as potential therapeutic interventions to mitigate the effects of MGO in diabetes-related complications .

This compound in Food Science

MGO is also recognized for its role in food chemistry, particularly in honey.

3.1 Antimicrobial Properties

  • Honey Preservation : MGO is a key component contributing to the antimicrobial properties of certain types of honey, especially Manuka honey. Its presence helps inhibit bacterial growth, providing a natural preservative effect .

3.2 Maillard Reaction

  • Flavor and Color Development : In food processing, MGO participates in the Maillard reaction, which enhances flavor and color in cooked foods. This reaction is crucial for developing desirable sensory attributes in various food products .

Table 1: Summary of this compound Applications

Application AreaMechanism/EffectReferences
Cancer ResearchAnti-proliferative; biomarker for tumor progression ,
Diabetes ResearchFormation of AGEs; therapeutic targets
Food ScienceAntimicrobial properties; flavor enhancement

Case Study: this compound as a Biomarker

A study demonstrated that serum levels of CML were significantly higher in lung cancer models compared to controls, suggesting that monitoring MGO levels could provide insights into tumor dynamics and treatment efficacy .

Mechanism of Action

Pyruvaldehyde exerts its effects through its highly reactive aldehyde and ketone groups. It can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in various chemical reactions and its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylglyoxal belongs to the α-dicarbonyl family, which includes glyoxal, malondialdehyde (MDA), acrolein, and diacetyl. Below is a comparative analysis based on reactivity, biological roles, and environmental presence:

Structural and Functional Comparison

Property This compound Glyoxal Malondialdehyde (MDA) Acrolein Diacetyl
Formula C₃H₄O₂ C₂H₂O₂ C₃H₄O₂ C₃H₄O C₄H₆O₂
Reactivity High (crosslinks proteins/DNA) Moderate (forms AGEs) High (lipid peroxidation marker) Extreme (cytotoxic) Moderate (flavor compound)
Primary Sources Glycolysis, lipid oxidation Atmospheric oxidation, Maillard reaction Lipid peroxidation Combustion, food processing Maillard reaction, microbial fermentation
Detoxification Glyoxalase system → pyruvate Glyoxalase system → glycolate Glutathione conjugation Conjugation with GSH Enzymatic reduction to acetoin

Key Research Findings

(a) Reactivity in AGE Formation

  • MG forms hydroimidazolones, major AGEs in human lens proteins linked to cataracts .
  • Glyoxal, in contrast, primarily generates carboxymethyllysine (CML) adducts .
  • Phenolic compounds (e.g., quercetin, hesperetin) scavenge MG with 68–85% efficiency but show uniform efficacy against glyoxal .

(b) Analytical Challenges

  • MG and MDA derivatives often share identical masses (e.g., m/z 243), complicating LC-MS differentiation without MS/MS validation .
  • Derivatization with aromatic amines (e.g., 4-PDA) enhances MG detection but increases oxidative dimerization in Cu²⁺/Fe²⁺-rich environments .

(c) Environmental and Food Chemistry Roles

  • In atmospheric aerosols, MG and glyoxal contribute to brown carbon formation via aqueous-phase reactions with amino acids, producing light-absorbing oligomers .
  • MG and glyoxal generate distinct Maillard reaction products: MG forms pyrazines with lysine-containing dipeptides, while glyoxal produces fewer flavor compounds .

(d) Toxicity and Detoxification

  • MG toxicity in Mycobacterium tuberculosis is mitigated by Rv0577, a putative glyoxylase, despite the absence of glutathione in this pathogen .
  • Acrolein exhibits higher cytotoxicity than MG, with breath levels 300-fold greater in heart failure patients .

Biological Activity

Methylglyoxal (MG) is a reactive α-dicarbonyl compound that is primarily generated as a by-product of glycolysis and various metabolic pathways. Its biological activity has garnered significant attention due to its implications in microbial resistance, cancer therapy, and metabolic disorders. This article reviews the biological activities of this compound, supported by data tables, case studies, and recent research findings.

This compound is known for its electrophilic nature, which allows it to interact with various macromolecules, including proteins, nucleic acids, and lipids. These interactions can lead to the formation of advanced glycation end products (AGEs), contributing to cellular dysfunction and oxidative stress. The primary detoxification pathway for MG in mammalian cells involves the glyoxalase system, which converts MG into D-lactate via glyoxalase I (GLO1) and glyoxalase II (GLO2) .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against gram-positive bacteria. Research has demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . A study reported that MG in manuka honey showed bactericidal activity against Staphylococcus aureus at concentrations between 33-66% w/v . Furthermore, MG has been shown to possess in vitro antimicrobial activity against Salmonella Typhi and other gram-negative rods, with a minimum inhibitory concentration (MIC) of 0.20 mg/mL .

Bacterial Strain MIC (mg/mL)
Salmonella Typhi0.20
Various Gram-negative rods0.21

Role in Cancer Therapy

Recent studies have highlighted the potential of this compound as a radiosensitizer in cancer treatment. Specifically, it has been shown to enhance the efficacy of radiation therapy by increasing reactive oxygen species (ROS) levels and reducing tumor hypoxia . In a cohort study involving patients with locally advanced rectal cancer (LARC), MG was found to predict responses to pre-radiation therapy (AUC value of 0.856). The combination of MG with radiation therapy not only amplified the therapeutic response but also induced immunogenic cell death, potentially improving outcomes through enhanced immune infiltration in tumors .

Neurological Implications

This compound is implicated in neurotoxicity and vascular complications associated with diabetes. Elevated levels of MG have been linked to cognitive decline and neuronal cell death due to oxidative stress . In experimental models, MG exposure resulted in significant cytotoxicity in human neuronal cells, suggesting a need for further investigation into its role in neurodegenerative diseases .

Dietary Intake and Health Outcomes

Epidemiological studies suggest that habitual dietary intake of this compound is associated with lower levels of low-grade inflammation. In a cohort study involving 2792 participants, higher intake levels were correlated with reduced inflammatory markers, indicating potential health benefits related to MG consumption . This finding opens avenues for exploring dietary sources of MG as part of a health-promoting diet.

Q & A

Basic Research Questions

Q. What are the primary methodological challenges in quantifying methylglyoxal in cellular systems, and how can researchers address discrepancies between free vs. protein-bound fractions?

  • Methodological Answer : this compound exists in both free and protein-bound forms, complicating accurate quantification. Studies using derivatization assays (e.g., with o-phenylenediamine) can measure bound this compound by hydrolyzing adducts under acidic conditions, as demonstrated in CHO cells where 310 µM this compound was detected . In contrast, HPLC-based methods (e.g., with pentafluorobenzyl hydroxylamine derivatization) often measure free this compound, yielding lower concentrations . Researchers should validate assays for specificity, account for artifacts (e.g., carbohydrate degradation), and use stable isotopic dilution analysis for precision .

Q. Which experimental techniques are most reliable for detecting this compound-modified proteins in human tissue samples?

  • Methodological Answer :

  • Immunodetection : Monoclonal antibodies (e.g., clone 9F11) specific for this compound-protein adducts are critical. These antibodies must be validated to avoid cross-reactivity with other aldehydes (e.g., acrolein or malondialdehyde) .
  • Chromatography : HPLC with postcolumn derivatization or LC-MS/MS can quantify advanced glycation end-products (AGEs) like hydroimidazolone (MG-H1), the dominant this compound adduct .
  • Peptide Mapping : Tryptic digest followed by LC-MS/MS identifies modification hotspots (e.g., Arg-410 in human serum albumin) to assess functional impacts .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s reported physiological concentrations across experimental models?

  • Methodological Answer : Discrepancies arise from differences in:

  • Cell Type : CHO cells showed 310 µM this compound due to protein-bound fractions , while vascular smooth muscle cells (VSMCs) from hypertensive rats exhibited a 2-fold increase compared to controls .
  • Detection Methods : Derivatization assays capture bound this compound, whereas HPLC measures free or derivatized forms. Standardizing protocols and using internal controls (e.g., anisole) improves reproducibility .
  • Model Systems : In vitro systems (e.g., L6 muscle cells) may lack physiological detoxification pathways (e.g., glyoxalase I), leading to higher accumulations .

Q. What experimental strategies can elucidate the mechanistic link between this compound-induced protein glycation and insulin signaling impairment?

  • Methodological Answer :

  • Cell Models : Treat insulin-sensitive L6 muscle cells with this compound (0.1–1 mM) and assess insulin receptor substrate-1 (IRS-1) tyrosine phosphorylation via Western blotting .
  • ROS Independence : Use antioxidants (e.g., N-acetylcysteine) to confirm this compound’s direct effects on IRS-1 binding, independent of reactive oxygen species .
  • Glyoxalase Modulation : Knockdown or inhibit glyoxalase I to amplify endogenous this compound levels and study downstream AGE-RAGE-NF-κB pathways .

Q. In comparative studies of this compound’s role in hypertension and diabetes, how should researchers design models to account for tissue-specific variability in AGE formation?

  • Methodological Answer :

  • Hypertension Models : Use fructose-fed Sprague-Dawley rats to mimic diet-induced hypertension. Measure aortic RAGE expression, NF-κB activation, and glutathione depletion via Q-PCR and HPLC .
  • Diabetes Models : Employ streptozotocin-induced diabetic rodents or hyperglycemic cell cultures. Focus on insulin signaling defects and mitochondrial dysfunction using phospho-Akt/Akt ratios and Seahorse assays .
  • Scavenger Interventions : Test this compound scavengers (e.g., metformin or resveratrol) to dissect causal roles in pathology .

Q. Data Contradictions and Analytical Considerations

Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity versus its physiological roles?

  • Methodological Answer :

  • Dose-Dependent Effects : Low this compound concentrations (≤10 µM) regulate sleep and apoptosis, while higher levels (>100 µM) induce oxidative stress and protein cross-linking .
  • Cell-Specific Detoxification : Astrocytes exhibit higher glyoxalase I activity than neurons, explaining differential susceptibility to this compound in neurodegenerative studies .
  • Functional Assays : Combine viability assays (MTT/propidium iodide) with AGE-specific ELISAs to distinguish cytotoxic vs. signaling effects .

Properties

IUPAC Name

2-oxopropanal
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InChI

InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3
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InChI Key

AIJULSRZWUXGPQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C=O
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Molecular Formula

C3H4O2
Record name METHYLGLYOXAL
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DSSTOX Substance ID

DTXSID0021628
Record name Methyl glyoxal
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Molecular Weight

72.06 g/mol
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Physical Description

Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour
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Boiling Point

162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol)
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Density

1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048
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Vapor Pressure

26.7 [mmHg]
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Mechanism of Action

This study examines molecular mechanisms in the methylglyoxal (MG)-induced signal transduction leading to apoptosis, focusing particularly on the role of JNK activation. We first confirmed that MG caused apoptosis in Jurkat cells and that it was cell type dependent because it failed to induce apoptosis in MOLT-4, HeLa, or COS-7 cells. A caspase inhibitor, Z-DEVD-fmk, completely blocked MG-induced poly(ADP-ribose)polymerase (PARP) cleavage and apoptosis, showing the critical role of caspase activation. Inhibition of JNK activity by a JNK inhibitor, curcumin, remarkably reduced MG-induced caspase-3 activation, PARP cleavage, and apoptosis., ... In the present study, /the authors/ investigated ATP binding, stability and degradation of methylglyoxal (MGO)-modified alpha-crystallin. Proteolytic digestion with trypsin and chymotrypsin showed that MGO-modified alpha-crystallin is more susceptible to degradation compared to native alpha-crystallin. Furthermore, ATP was able to protect native alpha-crystallin against proteolytic cleavage but not MGO-modified alpha-crystallin. ... MGO-modification of alpha-crystallin causes partial unfolding and decreased stability leading to enhanced proteolysis. Cross-linking of these degraded products could result in aggregation and subsequent insolubilization as observed in senile and diabetic cataract lenses., ... N-acetyl-L-cysteine, an antioxidant, successfully suppressed the activity of the p38 MAPK signaling pathway along with the inhibition of apoptosis, indicating the involvement of oxidative stress in the MG-induced apoptosis via the p38 MAPK pathway., ... The majority of glyoxal-induced mutations (65%) were base-pair substitutions, in which G:C-->C:G transversions were predominant. In the mutants induced by methylglyoxal, multi-base deletions were predominant (50%), followed by base-pair substitutions (35%), in which G:C-->C:G and G:C-->T:A transversions were predominant.
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Color/Form

Clear, yellow liquid, Yellow, hygroscopic liquid

CAS No.

78-98-8, 51252-84-7
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Melting Point

< 25 °C
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Synthesis routes and methods I

Procedure details

so that the catalyst causes a reaction between the impurity acetol and alpha-methyl styrene to form cumene and pyruvic aldehyde, then
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Synthesis routes and methods II

Procedure details

Glutathione functions as a co-enzyme for formaldehyde dehydrogenase, maleylacetoacetate isomerase, glyoxalase, prostaglandin endoperoxidase isomerases, and dichlorodiphenyltrichloroethane dehydrochlorinase and similar enzymes. In the glyoxalase reaction, the hemimercaptal formed nonenzymatically by reaction of methylglyoxal and glutathione (GSH) is converted by glyoxalase I to S-lactyl-Glutathione, which is split by glyoxalase II to D-lactate and Glutathione. In the formaldehyde dehydrogenase reaction, S-formyl Glutathione is formed (Glutathione+HCHO+NAD+) and hydrolyzed to formate and Glutathione.
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prostaglandin
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Synthesis routes and methods III

Procedure details

The main disadvantage in the literature methods for the preparation of 2,4-diamino-6-hydroxymethylpteridine is the necessity to use a pure 1,3-dihydroxyacetone, free of methyl-glyoxal, which affords by condensation a considerable yield of 2,4-diamino-6-methylpteridine. Purification of 1,3-dihydroxyacetone is rather difficult, especially the final distillation under high vacuum.
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Synthesis routes and methods IV

Procedure details

Methylglyoxal-containing PBS(-) solution and glutathione-containing PBS(-) solution (pH7.4) were combined to prepare solutions containing 400 μM methylglyoxal and 0, 1, 2, 4, or 8 mM glutathione. The solutions were incubated at 37° C. Samples were taken after 0, 2, 4, 8, and 24 hours; and 40 μl of 2 M perchlorate, 40 μl of 1% o-phenylenediamine, and 100 μl of 200 μM glyoxal were added to 100 μl of each sample. The mixtures were stirred, and then incubated at 25° C. for one hour. Quinoxaline derivative, which was produced by the reaction of methylglyoxal and o-phenylenediamine, was separated and quantified by HPLC using reverse-phase column according to the method of Ohmori et al. (Ohmori, S. et al., J. Chromatogr. 414: 149–155, 1987).
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40 μL
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100 μL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylglyoxal
Reactant of Route 2
Methylglyoxal
Methylglyoxal
Methylglyoxal
Reactant of Route 5
Methylglyoxal
Methylglyoxal

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